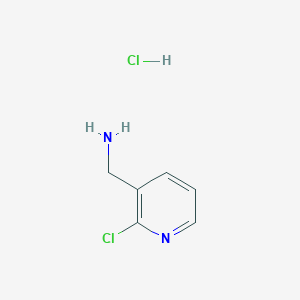

(2-Chloropyridin-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJJZTFDGPUUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432754-64-7 | |

| Record name | 3-Pyridinemethanamine, 2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Aminomethylation of 2-Chloropyridine Derivatives

One common approach involves introducing the aminomethyl group at the 3-position of 2-chloropyridine, followed by conversion to the hydrochloride salt.

-

- Starting from 2-chloropyridine or 2-chloropyridin-3-yl derivatives, a halomethyl intermediate (e.g., chloromethyl or bromomethyl pyridine) is prepared.

- This intermediate undergoes nucleophilic substitution with ammonia or a primary amine source to form (2-chloropyridin-3-yl)methanamine.

- The free amine is then treated with hydrochloric acid to yield the hydrochloride salt.

-

- Formation of halomethyl intermediates can be lacrymatory and difficult to control selectively.

- Side reactions such as over-chlorination or polymerization may occur.

This method is less favored due to the handling difficulties of halomethyl reagents but remains a foundational approach in the synthesis of related aminopyridines.

Imine Formation and Hydrolysis Route

A more refined and safer method involves the use of diaryl imine intermediates, which are then hydrolyzed to yield the target amine hydrochloride.

-

- Imine Formation: React 2,3-dichloropyridine (or pyrazine analogs) with a diaryl imine under basic conditions (potassium carbonate or cesium carbonate) in solvents such as DMF or dichloromethane.

- Nucleophilic Substitution: The diaryl imine reacts with the 2,3-dichloropyridine to form an alkyl 2-(3-chloropyridin-2-yl)-2-(diphenylmethylideneamino)acetate intermediate.

- Hydrolysis: Acidic hydrolysis (using HCl, trifluoroacetic acid, or sulfuric acid) or basic hydrolysis (using NaOH or KOH) converts the imine intermediate to (2-chloropyridin-3-yl)methanamine.

- Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

-

- Temperature range: 0°C to 60°C, preferably 20°C to 40°C.

- Solvents: THF, EtOAc, CH2Cl2, or mixtures.

- Bases: Triethylamine or DIPEA can be used to facilitate imine formation.

-

- Avoids direct handling of lacrymatory halomethyl intermediates.

- Provides good yields (~50% or higher).

- Offers improved selectivity and milder conditions.

Reduction of 2-Chloropyridin-3-yl Aldehyde or Oxo Derivatives

Another synthetic approach involves reduction of 2-chloropyridin-3-yl aldehydes or oxo-acetamide derivatives to the corresponding aminomethyl compounds.

-

- Prepare 2-(2-chloropyridin-3-yl)-2-oxo-acetamide or related oxo intermediates.

- Reduce the carbonyl group to the corresponding aminomethyl group using reducing agents such as sodium borohydride or catalytic hydrogenation.

- The resulting amine is converted to its hydrochloride salt by treatment with HCl.

-

- Provides a route to substituted aminomethyl pyridines.

- Compatible with various functional groups.

-

- Requires careful control of reduction conditions.

- May involve multiple purification steps.

Amide Coupling and Subsequent Deprotection

Though more common for related compounds, amide coupling of 2-chloronicotinic acid derivatives with amines followed by deprotection can yield aminomethyl pyridine hydrochlorides.

-

- Coupling of 5-chloronicotinic acid with amines using coupling agents like HATU in DMF with DIPEA.

- The Boc-protected amine intermediate is purified, then deprotected and converted to the hydrochloride salt.

- This method is exemplified in the preparation of related (5-chloropyridin-3-yl) derivatives but can be adapted for 2-chloropyridin-3-yl compounds.

-

- High purity products.

- Scalable and amenable to automated synthesis.

-

- More suitable for amide derivatives rather than direct aminomethyl compounds.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Challenges | Yield Range |

|---|---|---|---|---|---|

| Direct Aminomethylation | Halomethyl intermediate + NH3 | Variable; often reflux or mild heat | Simple concept | Lacrymatory intermediates, selectivity issues | Moderate (variable) |

| Imine Formation & Hydrolysis | Diaryl imine + 2,3-dichloropyridine + hydrolysis | 0–60°C, DMF/THF, bases like K2CO3 | Mild conditions, avoids lacrymators | Multi-step, requires purification | ≥50% overall |

| Reduction of Oxo Derivatives | Oxo-acetamide + reduction + salt formation | 60–65°C for hydrazine step, reducing agents like NaBH4 | Functional group tolerance | Multiple steps, purification needed | Moderate to good |

| Amide Coupling & Deprotection | Coupling with acid + deprotection | Room temp to reflux, HATU, DIPEA | High purity, scalable | More suited for amides, complex | High (up to 98%) |

Summary and Recommendations

- The imine formation and hydrolysis method offers a balanced approach for synthesizing (2-chloropyridin-3-yl)methanamine hydrochloride with good yields and manageable reaction conditions, avoiding the use of hazardous halomethyl intermediates.

- The direct aminomethylation route is conceptually straightforward but less practical due to safety and selectivity concerns.

- Reduction of oxo derivatives provides an alternative route, especially when functionalized intermediates are available.

- For derivatives involving amide functionalities, amide coupling followed by deprotection is highly effective but less direct for the aminomethyl hydrochloride itself.

Each method requires careful optimization of reaction parameters such as temperature, solvent, and reagent equivalents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

While information regarding the applications of "(2-Chloropyridin-3-yl)methanamine hydrochloride" is limited, the search results provide some insight into its potential uses and related compounds.

This compound [this compound]

(3-Chloropyrazin-2-yl)methanamine hydrochloride

- Apollo Scientific provides a safety data sheet for (3-Chloropyrazin-2-yl)methanamine hydrochloride .

(2-Chloropyridin-4-yl) methanamine hydrochloride

- (LOXL2) Inhibitor:

- (2-Chloropyridin-4-yl) methanamine hydrochloride is identified as a LOXL2 small molecule inhibitor .

- It can restrain the malignant transformation of cervical cancer cells .

- Experiments have shown that it significantly decreases the invasive ability of cervical cancer by reversing the process of LOXL2-induced EMT (epithelial-mesenchymal transition) .

- In studies, a LOXL2 inhibitor ((2-Chloropyridin-4-yl) methanamine hydrochloride) was administered intraperitoneally to mice at a dose of 10 mg/kg once every 2 days for 3 weeks .

- Cell viability was measured using the Cell Counting Kit-8 (CCK-8) at different time intervals (0 hours, 24 hours, 48 hours, 72 hours and 96 hours) .

- SIHA and HELA cells treated with the LOXL2 inhibitor were further measured by an Annexin V APC and 7-AAD .

Other related information:

- Cosmetics: Polymers, including synthetic and natural ones, are used in cosmetics for various purposes such as film formation, rheology modification, and delivery of active ingredients .

- Substituted methylamine compound: Substituted methylamine compounds are useful as intermediates in the production of agricultural products .

- Antifungal Activity: A study evaluated the antifungal activity of (2-Chloropyridin-3-yl)methanol against Candida albicans.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between (2-Chloropyridin-3-yl)methanamine hydrochloride and similar compounds:

Key Observations :

Physicochemical Properties

Key Observations :

Mechanistic Insights :

Biological Activity

(2-Chloropyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention for its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics allow it to interact effectively with various biological targets, leading to potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine moiety, which enhances its interaction with biological targets. The presence of the chlorine atom at the 2-position of the pyridine ring contributes to its unique reactivity and biological profile.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily as an inhibitor of various enzymes involved in disease pathways. Notably, studies have focused on its potential as an anticancer agent and its interactions with specific receptors.

Key Findings

-

Anticancer Properties :

- A study demonstrated that (2-Chloropyridin-4-yl)methanamine hydrochloride significantly decreased the invasive ability of cervical cancer cells by inhibiting LOXL2, a protein associated with epithelial-mesenchymal transition (EMT). This suggests that derivatives of this compound may serve as effective anti-tumor agents .

- Enzyme Inhibition :

-

Binding Affinity Studies :

- Interaction studies have shown that this compound has a high binding affinity for various enzymes and receptors, which is crucial for understanding its pharmacodynamics and therapeutic uses .

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets depend on the application context but often include:

- Enzymes involved in metabolic pathways

- Receptors linked to cancer progression

- Proteins associated with infectious diseases

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (2-Chloropyridin-4-yl)methanamine | Chlorine at position 4 | Different enzyme specificity |

| 3-Aminomethylpyridine | No chlorine substitution | Broader biological activity spectrum |

| Pyridine-2-carboxylic acid | Carboxylic acid instead of amine | Different solubility and reactivity |

The distinct substitution pattern on the pyridine ring in this compound influences its reactivity and biological interactions compared to these similar compounds .

Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing various organic compounds.

- Biology : Studied for antimicrobial and anticancer properties.

- Medicine : Ongoing research aims to explore its therapeutic potential.

- Industry : Utilized in producing agrochemicals, pharmaceuticals, and other industrial chemicals .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

- Cervical Cancer Model : In vivo studies showed that administration of this compound led to reduced tumor growth in mouse models by inhibiting LOXL2 activity .

- Antimicrobial Activity : Preliminary studies indicated that derivatives based on this compound exhibited selective activity against Chlamydia, suggesting potential for developing new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for preparing (2-Chloropyridin-3-yl)methanamine hydrochloride, and what reaction conditions are critical?

The synthesis typically involves halogenation and amine functionalization. A representative route starts with a pyridine precursor (e.g., 3-aminopyridine) undergoing chlorination at the 2-position using agents like POCl₃ or SOCl₂ under reflux conditions. Subsequent reductive amination or nucleophilic substitution introduces the methanamine group. For example, reacting 2-chloro-3-bromopyridine with ammonia in the presence of a palladium catalyst can yield the primary amine, which is then converted to the hydrochloride salt via HCl treatment . Key conditions include temperature control (70–100°C for chlorination), solvent choice (e.g., DMF for polar aprotic environments), and inert atmospheres to prevent side reactions.

Q. How is the structural integrity of this compound verified in crystallographic studies?

X-ray crystallography is the gold standard. The compound’s crystal structure is solved using programs like SHELXL for refinement and ORTEP-III for visualization . Critical steps include:

- Data collection : High-resolution (<1.0 Å) data from single-crystal diffraction.

- Refinement : SHELXL refines positional parameters, thermal displacement, and occupancy.

- Validation : Check for R-factors (<5% for high quality), hydrogen bonding networks (e.g., N–H···Cl interactions), and Cl···π interactions in the pyridine ring .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a versatile intermediate:

- Ligand design : The chloropyridine moiety acts as a directing group in metal-catalyzed cross-coupling reactions.

- Bioactive molecule synthesis : Used to develop kinase inhibitors (e.g., JAK/STAT pathway modulators) due to its ability to bind ATP pockets .

- Probe molecules : The amine group facilitates conjugation with fluorescent tags for cellular imaging .

Advanced Questions

Q. How can reaction yields be optimized during scale-up synthesis, and what by-products are typically observed?

Optimization strategies :

- Catalyst screening : Pd/C or Ni catalysts improve reductive amination efficiency .

- Solvent selection : Polar aprotic solvents (e.g., THF) reduce hydrolysis of intermediates.

- Temperature gradients : Gradual heating (ramp to 80°C over 2 hrs) minimizes decomposition.

Q. Common by-products :

- Dehalogenated derivatives : Result from over-reduction (e.g., 3-aminopyridine formation).

- Dimerization products : Caused by amine self-condensation under basic conditions.

LC-MS or GC-MS is recommended for tracking impurities .

Q. How should researchers address contradictions in reported biological activities across cell lines?

Discrepancies (e.g., cytotoxicity in HeLa vs. A549 cells) often arise from:

- Cellular uptake differences : LogP values (~1.5 for this compound) influence membrane permeability.

- Metabolic stability : Cytochrome P450 isoforms vary between cell lines, altering degradation rates.

Q. Methodological approach :

| Parameter | HeLa Cells | A549 Cells |

|---|---|---|

| IC₅₀ (μM) | 12.3 ± 1.2 | 45.7 ± 3.1 |

| Uptake (%) | 78 ± 5 | 32 ± 4 |

- Use isotopic labeling (³H or ¹⁴C) to quantify intracellular accumulation.

- Perform siRNA knockdown of efflux transporters (e.g., P-gp) to assess their role .

Q. What protocols ensure the compound’s stability during long-term storage and experimental use?

- Storage : Desiccate at –20°C in amber vials; avoid aqueous solutions >48 hrs.

- Stability indicators :

- HPLC purity : Degradation peaks >2% indicate hydrolysis (monitor at 254 nm).

- Thermogravimetric analysis (TGA) : Decomposition onset >150°C confirms thermal stability.

- In-use precautions : Buffer solutions should maintain pH 4–6 to prevent amine oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.